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Compound of Interest

Compound Name: Drinabant

Cat. No.: B1670946

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid
receptor 1 (CB1).[1] Initially investigated for a range of therapeutic applications including
obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued.
[1] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of Drinabant, intended to
serve as a valuable resource for researchers and professionals in the field of drug discovery
and development.

Chemical Structure and Identifiers

Drinabant is a synthetic, small-molecule compound. Its chemical identity is defined by the
following identifiers:
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Identifier Value

N-[1-[bis(4-chlorophenyl)methyl]lazetidin-3-yl]-N-

IUPAC Name ) .
(3,5-difluorophenyl)methanesulfonamide[2]
CS(=0)

SMILES (=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC
=C(C=C3)Cl)C4=CC(=CC(=C4)F)F[2]

InChl Key IQQBRKLVEALROM-UHFFFAOYSA-N[2]

Molecular Formula C23H20CI2F2N202S

CAS Number 358970-97-5

Physicochemical Properties

A summary of the key physicochemical properties of Drinabant is presented in the table below.
While experimental data for melting and boiling points are not readily available in the public
domain, other computed and experimental properties provide insight into its characteristics.

Property Value Source
Molecular Weight 497.4 g/mol PubChem
XLogP3 5.6 PubChem

Soluble in DMSO. Insoluble in

water. Soluble in DMF (15 o
MedKoo Biosciences, Cayman

Solubility mg/ml), DMSO:PBS (pH 7.2) )
Chemical
(1:2) (0.3 mg/ml), and Ethanol
(0.15 mg/ml).
Appearance Crystalline solid Cayman Chemical

Pharmacological Properties

Drinabant functions as a selective antagonist of the CB1 receptor. Its pharmacological activity
has been characterized through various in vitro assays, demonstrating high affinity and potent
functional antagonism.
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Parameter Value Description

Drinabant binds to the CB1
) ) Selective Cannabinoid receptor, blocking the effects of
Mechanism of Action ) o
Receptor 1 (CB1) Antagonist endogenous cannabinoids and

other agonists.

Represents the concentration

of Drinabant required to
Binding Affinity (Ki) 0.16 - 0.44 nM occupy 50% of the CB1

receptors in a radioligand

binding assay.

Represents the concentration

of Drinabant that inhibits 50%
] o 25 nM (human CB1 receptor), )
Functional Activity (IC50) of the functional response
10 nM (rat CB1 receptor) ) o
induced by a CB1 agonistin a

cellular assay.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific analytical
characterization of Drinabant are not extensively available in peer-reviewed literature.
However, a general synthetic approach is described in patent literature, and standard
methodologies for the analysis of related compounds and for in vitro pharmacological profiling
are well-established.

Synthesis

A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-
(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key

intermediates to construct the final molecule.
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A simplified workflow for the synthesis of Drinabant.

Purification

Purification of diarylmethane derivatives like Drinabant typically involves chromatographic

techniqgues. Column chromatography using silica gel is a common method for separating the
desired product from reaction byproducts and unreacted starting materials. Recrystallization
from a suitable solvent system can be employed as a final purification step to obtain a high-

purity crystalline solid.
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A general workflow for the purification of Drinabant.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of Drinabant would be
confirmed using *H and 13C NMR spectroscopy. The spectra would be expected to show
characteristic signals for the aromatic protons and carbons of the dichlorophenyl and
difluorophenyl rings, the azetidine ring protons, and the methyl group of the
methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of Drinabant would
be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for
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such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO..

In Vitro Pharmacological Assays

Radioligand Binding Assay (for Ki determination):

This assay measures the affinity of Drinabant for the CB1 receptor by competing with a
radiolabeled ligand, such as [3H]-CP55940.

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are
prepared.

 Incubation: A fixed concentration of [3H]-CP55940 is incubated with the cell membranes in
the presence of varying concentrations of Drinabant.

o Separation: Bound and free radioligand are separated by rapid filtration.

o Detection: The amount of radioactivity bound to the filters is quantified using liquid
scintillation counting.

o Data Analysis: The concentration of Drinabant that inhibits 50% of the specific binding of the
radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff
equation.
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Workflow for a radioligand binding assay.

GTPyS Binding Assay (for functional activity):

This functional assay measures the ability of Drinabant to antagonize G-protein activation by a
CB1 receptor agonist, such as WIN55212-2.

o Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.
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Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [3°*S]GTPyS,
and varying concentrations of Drinabant.

Separation: The reaction is terminated, and bound [3*S]GTPyS is separated from unbound.
Detection: The amount of incorporated [3°*S]GTPYS is measured.

Data Analysis: The concentration of Drinabant that inhibits 50% of the agonist-stimulated
[3>S]GTPYS binding (IC50) is determined.

Prepare CB1 Receptor
Membranes

Incubate Membranes with Agonist,
[35S]GTPyYS, and Drinabant
Separate Bound and
Unbound [35S]GTPyS
Measure Incorporated
[35S]GTPYS
(Data Analysis (ICSO))
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Workflow for a GTPyS binding assay.

Signaling Pathway

Drinabant, as a CB1 receptor antagonist, blocks the canonical Gai/o-coupled signaling
pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This
pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP
(CAMP) levels.
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CB1 receptor signaling pathway and the antagonistic action of Drinabant.

Conclusion

Drinabant is a well-characterized, potent, and selective CB1 receptor antagonist. This guide
has summarized its key chemical, physical, and pharmacological properties, providing a
foundational resource for researchers. While detailed, publicly available experimental protocols
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for its synthesis and analysis are limited, the general methodologies described herein offer a
framework for its handling and further investigation in a laboratory setting. The provided data
and workflows are intended to facilitate future research into the pharmacology of cannabinoid
receptors and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Drinabant - Wikipedia [en.wikipedia.org]

e 2.US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-
benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

 To cite this document: BenchChem. [Drinabant: A Technical Guide to its Chemical Structure,
Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670946#drinabant-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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